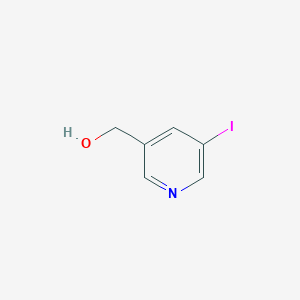

(5-Iodopyridin-3-yl)methanol

Descripción

(5-Iodopyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at the 3-position and an iodine atom at the 5-position of the pyridine ring. Its molecular formula is C₆H₆INO, with a molecular weight of 235.02 g/mol and CAS number 72299-58-2 . This compound is cataloged with pricing tiers ranging from $240 for 1 g to $3,000 for 25 g, reflecting its specialized use in synthetic chemistry and pharmaceutical research .

The iodine substituent confers distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules. Related methodologies, such as refluxing with carbon disulfide or coupling with nicotinic acid hydrazide, are documented for analogous pyridine derivatives .

Propiedades

IUPAC Name |

(5-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESWHLLEUUMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640075 | |

| Record name | (5-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-58-2 | |

| Record name | (5-Iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction of 5-Iodopyridine with Formaldehyde

The most straightforward and commonly reported method involves the direct reaction of 5-iodopyridine with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 3-position of the pyridine ring. This method exploits the electrophilic nature of formaldehyde and the nucleophilicity of the pyridine ring at the 3-position.

- Reaction conditions: Typically carried out in aqueous or alcoholic solvents, sometimes with acid or base catalysis to facilitate hydroxymethylation.

- Advantages: Simple, direct, and uses readily available starting materials.

- Limitations: Requires careful control to avoid overreaction or side products.

Cross-Coupling and Subsequent Functional Group Transformations

Alternative synthetic strategies involve multi-step sequences starting from pyridine derivatives:

- Step 1: Introduction of iodine at the 5-position via electrophilic iodination or halogen exchange reactions.

- Step 2: Installation of the hydroxymethyl group at the 3-position through formylation (e.g., Duff reaction or Vilsmeier-Haack reaction) followed by reduction of the aldehyde to the alcohol.

This approach allows for greater control over substitution patterns and can be adapted for scale-up.

Detailed Synthetic Procedure Example

While direct literature on (5-Iodopyridin-3-yl)methanol is limited, analogous procedures for related compounds provide insight:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Iodopyridine + Formaldehyde (aqueous or methanolic solution), mild acid/base catalyst | Hydroxymethylation at 3-position | Moderate to good yields; reaction monitored by HPLC or TLC |

| 2 | Purification by column chromatography or crystallization | Isolation of pure this compound | Purity >95% by HPLC |

Analytical and Purification Techniques

- Monitoring: Reaction progress is typically monitored by HPLC or LC-MS to ensure complete conversion and regioselectivity.

- Purification: Silica gel column chromatography is commonly used to separate the product from unreacted starting materials and side products.

- Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry (MS), and IR spectroscopy. The presence of the hydroxymethyl group is confirmed by characteristic O–H stretching in IR and methylene protons in NMR.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct hydroxymethylation | 5-Iodopyridine | Formaldehyde, acid/base catalyst | Electrophilic substitution | Simple, direct | Possible side reactions, moderate regioselectivity |

| Multi-step halogenation + formylation + reduction | Pyridine derivative | Iodinating agent, formylation reagents (e.g., POCl3/DMF), reducing agent (NaBH4) | Electrophilic substitution + reduction | High regioselectivity, adaptable | More steps, longer synthesis time |

| Cross-coupling (Suzuki or similar) | Halogenated pyridine + boronic acid derivatives | Pd catalyst, base | Cross-coupling | Versatile, high yield | Requires expensive catalysts |

Research Findings and Optimization Notes

- The presence of the iodine atom at the 5-position influences the electronic properties of the pyridine ring, affecting the regioselectivity of hydroxymethylation.

- Reaction temperature and solvent choice critically affect yield and purity; lower temperatures favor selective substitution.

- Use of inert atmosphere (nitrogen or argon) can improve yields by preventing oxidation of sensitive intermediates.

- Reduction of intermediate aldehydes to alcohols is efficiently achieved using sodium borohydride or catalytic hydrogenation.

Análisis De Reacciones Químicas

Types of Reactions

(5-Iodopyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding pyridinylmethanol derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Iodopyridine-3-carboxaldehyde or 5-Iodopyridine-3-carboxylic acid.

Reduction: 5-Hydroxypyridin-3-ylmethanol.

Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(5-Iodopyridin-3-yl)methanol has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (5-Iodopyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The iodine atom and hydroxymethyl group may play a role in its binding affinity and reactivity with target molecules . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of (5-Iodopyridin-3-yl)methanol can be contextualized by comparing it to three closely related pyridine derivatives:

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₆H₆INO | 235.02 | -I (5), -CH₂OH (3) | Not reported | Not reported |

| (5-Chloro-2-methoxypyridin-3-yl)methanol | C₇H₈ClNO₂ | 187.60 | -Cl (5), -OCH₃ (2), -CH₂OH (3) | Not reported | Not reported |

| (5-Bromo-2-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 236.47 | -Br (5), -Cl (2), -CH₂OH (3) | Not reported | Not reported |

| (5-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | -CH₃ (5), -CH₂OH (3) | 256 | 1.092 |

Key Observations:

Halogen Effects: The iodine atom in this compound contributes to a higher molecular weight (235.02 g/mol) compared to its chloro- (187.60 g/mol) and bromo- (236.47 g/mol) analogs. In contrast, (5-Bromo-2-chloropyridin-3-yl)methanol combines bromine and chlorine substituents, which may sterically hinder reactivity compared to mono-halogenated derivatives .

Functional Group Variations: (5-Chloro-2-methoxypyridin-3-yl)methanol includes a methoxy group (-OCH₃) at the 2-position, which could enhance solubility in polar solvents or alter electronic effects on the pyridine ring . (5-Methylpyridin-3-yl)methanol lacks halogenation but features a methyl group, reducing molecular weight (123.15 g/mol) and increasing hydrophobicity. Its boiling point (256°C) and density (1.092 g/cm³) are explicitly documented, unlike halogenated analogs .

Synthetic Utility: Iodinated derivatives like this compound are pivotal in constructing complex molecules due to iodine’s compatibility with transition-metal catalysis. For example, similar pyridine-thione intermediates are synthesized via reflux with carbon disulfide and potassium hydroxide, as seen in analogous oxadiazole derivatives . Non-halogenated analogs, such as (5-Methylpyridin-3-yl)methanol, may serve as building blocks for pharmaceuticals (e.g., Rupatadine impurity 3) but lack the versatility in cross-coupling reactions .

Actividad Biológica

(5-Iodopyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with an iodine atom and a hydroxymethyl group. The presence of these functional groups is crucial for its biological interactions. The iodine atom enhances lipophilicity, potentially influencing the compound's ability to penetrate biological membranes, while the hydroxymethyl group can participate in hydrogen bonding with target biomolecules, thereby affecting its binding affinity and reactivity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The halogen substituents (iodine) may enhance the compound's binding affinity, leading to inhibition or activation of these targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogens.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's structural features may facilitate interactions with cancer-related targets, offering a potential avenue for therapeutic development .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations comparable to established antibiotics.

- Table 1 summarizes the antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Anticancer Activity :

- In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

- Table 2 presents findings from these studies:

Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HT-29 (Colon Cancer) 20 A549 (Lung Cancer) 25

Q & A

Basic: What are the recommended synthetic routes for (5-Iodopyridin-3-yl)methanol?

Methodological Answer:

The synthesis typically involves functionalization of pyridine derivatives. A common approach is iodination at the 5-position of a pre-functionalized pyridine scaffold. For example, starting from 3-hydroxymethylpyridine, iodination can be achieved using iodine monochloride (ICl) or iodine with a suitable oxidizing agent in a polar solvent like methanol or DMSO . Alternative routes may involve coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the iodine substituent after constructing the pyridine-methanol backbone. Solvent selection is critical; toluene and methanol are frequently used due to their compatibility with iodination and stability of intermediates .

Basic: How should purification and isolation of this compound be optimized?

Methodological Answer:

Chromatographic methods, particularly reverse-phase HPLC or column chromatography with silica gel, are effective for purification. Solvent systems like ethyl acetate/hexane (3:7) or methanol/DCM (1:9) are recommended for isolating polar intermediates. For higher purity (>95%), recrystallization in ethanol or acetonitrile is advised . Monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) ensures proper separation of byproducts, such as unreacted iodination agents or dehalogenated side products .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR : H NMR should show a singlet for the hydroxymethyl group (~4.5 ppm) and characteristic aromatic protons in the pyridine ring (7.5–8.5 ppm). C NMR confirms the iodinated position (C-I coupling ~160 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should display a molecular ion peak at m/z 235.94 (CHINO) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in 60% methanol/water .

Advanced: How do substituent effects (e.g., iodine vs. chlorine/methyl) influence reactivity and applications?

Methodological Answer:

The iodine atom enhances electrophilic substitution reactivity due to its electron-withdrawing nature, making the compound a versatile intermediate for cross-coupling reactions (e.g., Sonogashira or Ullmann couplings). Comparatively, chlorine or methyl groups at the 5-position reduce steric hindrance but decrease electrophilicity, limiting utility in metal-catalyzed reactions . Computational studies (DFT) can model the electronic effects of substituents on frontier molecular orbitals, guiding targeted modifications for applications in fluorinated pharmaceuticals or agrochemicals .

Advanced: What catalytic systems optimize hydrogenation or dehalogenation of this compound?

Methodological Answer:

Palladium-based catalysts (e.g., Lindlar catalyst or Pd/C) in methanol or ethanol under H atmosphere (1–3 bar) selectively reduce iodine to hydrogen without affecting the hydroxymethyl group. For dehalogenation, Pd nanoparticles modified with ligands (e.g., PPh) improve selectivity and reduce over-reduction risks . Kinetic studies using GC-MS can track reaction progress and optimize temperature (25–50°C) and catalyst loading (1–5 mol%) .

Advanced: How can computational tools aid in retrosynthetic planning or property prediction?

Methodological Answer:

AI-driven platforms (e.g., Reaxys or Pistachio) enable retrosynthetic analysis by identifying feasible precursors and reaction pathways. For property prediction:

- LogP : Calculated values (~1.2) using software like ChemAxon guide solubility assessments in DMSO or methanol .

- Dipole Moments : TD-DFT simulations predict excited-state behavior, relevant for photochemical applications .

- Reactivity Descriptors : Fukui indices derived from DFT models highlight nucleophilic/electrophilic sites for functionalization .

Contradiction Analysis: Are there discrepancies in reported synthetic yields or reaction conditions?

Methodological Answer:

Discrepancies arise in iodination efficiency depending on solvent choice. For instance, methanol may promote higher yields (~75%) compared to DMSO (~60%) due to reduced side reactions, but DMSO enhances solubility of iodinating agents . To resolve contradictions, replicate reactions under controlled conditions (e.g., inert atmosphere, stoichiometric ICl) and characterize intermediates via H NMR to identify competing pathways (e.g., oxidation of the hydroxymethyl group).

Advanced: How to validate analytical methods for trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Detect trace deiodinated byproducts (e.g., 3-hydroxymethylpyridine) at LOD <0.1% using MRM transitions .

- Spiking Experiments : Add known impurities (e.g., 5-chloro analogues) to assess recovery rates (>95%) and column efficiency .

- Forced Degradation Studies : Expose the compound to heat (60°C), light, or acidic/basic conditions to validate stability-indicating methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.